N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-14-10-16(3)18(11-15(14)2)27(25,26)24-8-6-23(7-9-24)19-12-17(22(4)5)13-20-21-19/h10-13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYZFJUMUUYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a dimethyl group and a piperazine moiety linked to a sulfonyl group. This structural complexity is key to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. The mechanism appears to involve the induction of apoptosis in various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation and promote cell death in breast cancer and leukemia models by modulating apoptotic pathways and enhancing reactive oxygen species (ROS) production .
Antifungal Properties
The compound has also demonstrated antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the disruption of fungal cell wall synthesis, leading to increased permeability and eventual cell lysis .
Antiviral Effects
In addition to its anticancer and antifungal activities, this compound has shown potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral protein synthesis .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
- Antifungal Mechanism : Inhibition of chitin synthase or glucan synthesis in fungal cells.
Study 1: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming the compound's role in promoting apoptosis .
Study 2: Antifungal Activity
A disk diffusion assay was conducted to evaluate the antifungal activity against Candida albicans. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antifungal agent .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| N,N-dimethylpiperazine | Anticancer | Induces apoptosis via ROS generation |
| 2-Methylbenzenesulfonamide | Antifungal | Disrupts fungal cell wall synthesis |
| N,N-dimethyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazin | Antiviral | Inhibits viral replication |
Comparison with Similar Compounds
Core Structure Variations
Pyridazine vs. Pteridine/Pyrimidine :
The target compound’s pyridazine core contrasts with pteridine () and pyrimidine () cores in analogs. Pyridazine’s electron deficiency may favor interactions with electron-rich receptor sites compared to more conjugated systems like pteridine, which could exhibit stronger π-π stacking .
Piperazine Substituent Modifications
- Sulfonyl vs. Phenyl Groups: The 2,4,5-trimethylphenylsulfonyl group in the target compound differs from phenylpiperazine in and -chlorophenyl in L 745,870 ().
Trifluoromethyl vs. Trimethylphenyl :
Compounds in –9 feature trifluoromethyl groups, which are strongly electron-withdrawing. In contrast, the target’s trimethylphenyl group is electron-donating, which may alter electronic interactions with receptors .
Amine Group Variations
- Dimethylamine vs. Cyclohexyl/Phenylalkyl Amines :
The dimethylamine group in the target compound is less sterically hindered than the cyclohexyl group in or the phenylethylamine in . This difference may influence membrane permeability and basicity .
Receptor Affinity and Selectivity
While direct data on the target compound’s receptor interactions are unavailable, structural parallels to known antagonists provide insights:
- Dopamine D4 Receptor Selectivity :
Analogs like S 18126 () show high D4 receptor affinity (Ki = 2.4 nM) due to their piperazine-linked aromatic systems. The target compound’s sulfonyl group and trimethylphenyl substituent may similarly enhance D4 selectivity over D2/D3 receptors, though this requires experimental validation . - Sigma-1 Receptor Cross-Reactivity :
S 18126 also binds sigma-1 receptors (Ki = 1.6 nM). The target’s sulfonyl-piperazine moiety could pose similar risks of off-target binding, necessitating selectivity assays .
Physicochemical Properties
The target compound’s moderate logP and polar surface area suggest balanced solubility and permeability, favorable for oral bioavailability. Its trimethylphenyl group may improve metabolic stability compared to ’s dihydrodioxin ring, which could be prone to oxidation .
Research Implications
- Antipsychotic Potential: Given structural similarities to D4 antagonists (), the target compound should be screened for dopamine receptor activity. Its sulfonyl group may reduce extrapyramidal side effects compared to D2-preferring antagonists like raclopride .
- Optimization Strategies : Introducing fluorine atoms (e.g., trifluoromethyl) or altering the sulfonyl substituent (e.g., to a sulfonamide) could refine receptor selectivity and pharmacokinetics .
Q & A
Q. Q: What are the critical steps in synthesizing N,N-dimethyl-6-(4-((2,4,5-trimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-amine, and how can reaction conditions be optimized?
A: The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:
- Sulfonylation of piperazine : Introducing the 2,4,5-trimethylphenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, room temperature) .
- Coupling to pyridazine : A Buchwald-Hartwig amination or SNAr reaction to attach the piperazine-sulfonyl moiety to the pyridazine ring, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) at elevated temperatures (80–100°C) .
- N,N-dimethylation : Quaternization of the pyridazin-4-amine using methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃ in DMF) .
Optimization : Use design of experiments (DOE) to balance temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical variables affecting yield and purity .
Structural Characterization Challenges
Q. Q: What analytical techniques are most effective for resolving ambiguities in the molecular structure of this compound?
A:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, particularly for the sulfonyl-piperazine and pyridazine moieties. Dihedral angles between aromatic rings (e.g., pyridazine and trimethylphenyl groups) can reveal conformational flexibility impacting binding .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, especially for distinguishing N-methyl groups and verifying sulfonamide connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, critical for detecting synthetic byproducts (e.g., incomplete sulfonylation) .
Biological Mechanism Elucidation
Q. Q: How can researchers investigate the compound’s mechanism of action, particularly its interaction with biological targets?
A:
- Kinase inhibition assays : Screen against panels of kinases (e.g., tyrosine kinases) using fluorescence polarization or ADP-Glo™ assays to identify primary targets. The sulfonylpiperazine group often interacts with ATP-binding pockets .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for identified targets, with immobilization of recombinant proteins on sensor chips .
- Molecular docking : Use software like AutoDock Vina to model interactions, focusing on hydrogen bonds between the sulfonyl group and kinase active-site residues (e.g., hinge region) .
Data Contradictions in Pharmacological Studies
Q. Q: How should researchers address discrepancies in reported IC₅₀ values across different cell lines or assays?
A:
- Standardize assay conditions : Variability in cell viability assays (e.g., MTT vs. CellTiter-Glo) or buffer pH can alter results. Use a reference inhibitor (e.g., staurosporine for kinases) as an internal control .
- Evaluate off-target effects : Perform selectivity profiling using panels of unrelated enzymes (e.g., phosphatases, proteases) to rule out nonspecific binding .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, considering factors like cell passage number and serum concentration .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: What strategies can refine SAR for analogs of this compound to enhance potency or selectivity?
A:
- Bioisosteric replacement : Substitute the 2,4,5-trimethylphenyl group with isosteres (e.g., 3,4-dichlorophenyl) to modulate lipophilicity and π-π stacking .
- Fragment-based drug design : Screen truncated fragments (e.g., pyridazine-piperazine core alone) to identify minimal pharmacophores .
- Free-energy perturbation (FEP) : Computational modeling predicts binding affinity changes for subtle modifications (e.g., N-methyl to N-ethyl) .
Stability and Degradation Pathways
Q. Q: How can researchers assess the compound’s stability under physiological conditions and identify degradation products?
A:
- Forced degradation studies : Expose the compound to stress conditions (acidic/basic hydrolysis, oxidation with H₂O₂, photolysis) and monitor via HPLC-UV/MS. The sulfonamide bond is prone to hydrolytic cleavage at extreme pH .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. N-demethylation of the pyridazine amine is a common pathway .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles with ICH guidelines .
Computational Modeling for Toxicity Prediction
Q. Q: What in silico tools can predict potential toxicity or off-target effects early in development?
A:
- ADMET Prediction : Use platforms like SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and bioavailability. The compound’s logP (>3) may flag phospholipidosis risk .
- Pan-assay interference compounds (PAINS) filters : Screen for problematic motifs (e.g., sulfonamides prone to aggregation) using databases like ZINC .
- Molecular dynamics (MD) simulations : Simulate membrane permeability to assess blood-brain barrier penetration, critical for CNS-targeted agents .
Reproducibility in Biological Assays
Q. Q: How can researchers ensure reproducibility when testing this compound in cell-based or in vivo models?
A:
- Rigorous batch characterization : Ensure >95% purity (via HPLC) and consistent salt forms (e.g., hydrochloride vs. free base) .
- Positive/negative controls : Include reference compounds (e.g., imatinib for kinase inhibition) and vehicle-only groups in every experiment .
- Blinded analysis : Use third-party labs for independent validation of key findings to reduce bias .
Scaling-Up Synthesis for Preclinical Studies
Q. Q: What challenges arise when scaling up synthesis from milligrams to grams, and how can they be mitigated?
A:
- Heat and mass transfer : Optimize stirring efficiency and cooling in exothermic reactions (e.g., sulfonylation) to avoid runaway conditions .
- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Cross-Disciplinary Collaboration Strategies
Q. Q: How can computational chemists, synthetic biologists, and pharmacologists collaborate effectively to advance research on this compound?
A:
- Integrated workflows : Use platforms like KNIME to share data between molecular docking results (computational), synthetic routes (chemistry), and IC₅₀ datasets (biology) .
- Joint hypothesis generation : Regular interdisciplinary meetings to align on priorities (e.g., optimizing solubility vs. potency) .
- Open-access databases : Contribute structural and bioactivity data to public repositories (e.g., ChEMBL) to accelerate community-wide research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
